molecular formula C8H6BrF B2962539 2-Bromo-3-fluorostyrene CAS No. 1674363-99-5

2-Bromo-3-fluorostyrene

Cat. No.: B2962539
CAS No.: 1674363-99-5
M. Wt: 201.038
InChI Key: CHKAGDPURTUXDY-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorostyrene is a halogenated aromatic compound that belongs to the class of styrene derivatives. It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorostyrene typically involves the halogenation of styrene derivatives. One common method includes the bromination of 3-fluorostyrene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of phase-transfer catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluorostyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles or radicals.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.

    Radical Addition: Reagents such as hydrogen bromide or peroxides can be used under radical initiation conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 2-azido-3-fluorostyrene or 2-cyano-3-fluorostyrene can be formed.

    Coupling Products: The coupling reactions yield various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromo-3-fluorostyrene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorostyrene largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorostyrene
  • 2-Bromo-3-chlorostyrene
  • 2-Bromo-3-iodostyrene

Comparison: 2-Bromo-3-fluorostyrene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it a valuable intermediate in various synthetic applications. The combination of bromine and fluorine also allows for selective functionalization, which is advantageous in the synthesis of complex molecules .

Properties

IUPAC Name

2-bromo-1-ethenyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKAGDPURTUXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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